Cas no 1261991-40-5 (2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- MFCD18321290
- 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
- 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%
- 1261991-40-5
- 2-(4-CHLORO-3-CYANOPHENYL)-5-FLUOROBENZOIC ACID
- DTXSID00690768
- 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid
-
- MDL: MFCD18321290
- インチ: InChI=1S/C14H7ClFNO2/c15-13-4-1-8(5-9(13)7-17)11-3-2-10(16)6-12(11)14(18)19/h1-6H,(H,18,19)
- InChIKey: QVQGMGUHXMMRLX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.0149343Da
- どういたいしつりょう: 275.0149343Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328509-5 g |
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%; . |
1261991-40-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB328509-5g |
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%; . |
1261991-40-5 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 関連文献
-
1. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acidに関する追加情報
Introduction to 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic Acid (CAS No. 1261991-40-5)
2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, identified by its CAS number 1261991-40-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid incorporates both chloro and cyano functional groups, which are known to enhance the compound's interaction with biological targets. The presence of a fluorine atom at the 5-position further modulates its pharmacokinetic properties, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in developing novel benzoic acid derivatives as potential inhibitors of various enzymes and receptors involved in human diseases. The specific arrangement of substituents in 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid suggests that it may exhibit inhibitory activity against targets such as cyclooxygenase (COX), lipoxygenase (LOX), and other enzymes implicated in inflammation and pain management.
One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active agents. For instance, benzoic acid derivatives have been extensively studied for their anti-inflammatory, analgesic, and anti-microbial properties. The introduction of fluorine and cyano groups into the molecular framework of 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid may confer additional therapeutic benefits by improving metabolic stability and binding affinity to biological targets.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance drug-like properties such as lipophilicity, solubility, and bioavailability. The fluorine atom in 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid is particularly noteworthy, as it can influence both electronic and steric interactions with biological molecules. This feature makes it an attractive scaffold for designing next-generation therapeutics.
The chloro group at the 4-position of the phenyl ring adds another layer of complexity to the compound's biological activity. Chloro-substituted aromatic compounds are well-documented for their role in modulating enzyme activity and receptor binding. In the context of 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, the chloro group may contribute to its interaction with proteins such as kinases and transcription factors, which are often implicated in signal transduction pathways associated with diseases like cancer and neurodegeneration.
The cyano group at the 3-position introduces a polar moiety that can enhance water solubility while maintaining hydrophobic interactions with lipid-based membranes. This balance between polar and non-polar characteristics is crucial for achieving optimal pharmacokinetic profiles. Additionally, the cyano group can participate in hydrogen bonding interactions, further stabilizing complexes with biological targets.
From a synthetic chemistry perspective, 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid represents an excellent example of how strategic functionalization can yield compounds with tailored properties. The synthesis of this compound involves multi-step organic transformations, including cross-coupling reactions, halogenation, and cyanation processes. These synthetic strategies are well-established in modern pharmaceutical chemistry and highlight the compound's feasibility for large-scale production.
In conclusion, 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid (CAS No. 1261991-40-5) is a structurally complex and pharmacologically intriguing compound that holds significant promise for future therapeutic applications. Its unique combination of substituents—chloro, cyano, and fluorine—makes it a valuable scaffold for drug discovery efforts aimed at addressing various human diseases. As research in this area continues to evolve, compounds like 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid are likely to play a pivotal role in the development of novel treatments.
1261991-40-5 (2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid) 関連製品
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)
- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)
- 1448054-76-9(1-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(4-fluorobenzenesulfonyl)azetidine)
- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 101259-87-4(2-Pyridinamine, N-decyl-)
- 60330-34-9(4-(trifluoromethyl)-1H-indazol-3-amine)
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
